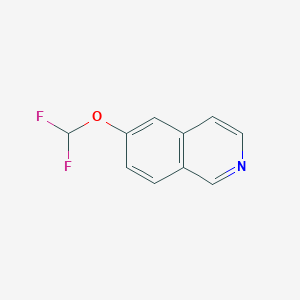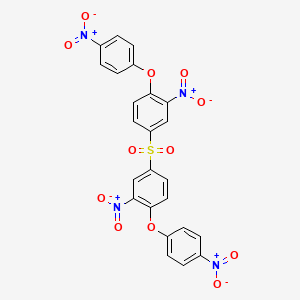
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene typically involves the use of advanced organic synthesis techniques. One common method includes the use of rhodium (I) complexes as catalysts. The reaction sequence often involves the head-to-tail homocoupling of terminal alkynes followed by zipper annulation of the resulting gem-enyne .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of tandem catalysis and advanced catalytic systems is a promising approach for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.
Applications De Recherche Scientifique
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene has several scientific research applications:
Chemistry: It is used as a model compound in studies of reaction mechanisms and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to engage in unique interactions with enzymes and other biological molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A similar compound with a different substitution pattern.
4-Bromobicyclo[4.2.0]octa-1,3,5-triene: Another related compound with a bromine substituent.
Uniqueness
8,8-Dichloro-2,4-dimethylbicyclo(4.2.0)octa-1,3,5-triene is unique due to its specific chlorine and methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of 8,8-Dichloro-2,4-dimethylbicyclo(420)octa-1,3,5-triene, highlighting its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
6590-38-1 |
|---|---|
Formule moléculaire |
C10H10Cl2 |
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
8,8-dichloro-2,4-dimethylbicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C10H10Cl2/c1-6-3-7(2)9-8(4-6)5-10(9,11)12/h3-4H,5H2,1-2H3 |
Clé InChI |
IGANQPGGBHCHOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)CC2(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


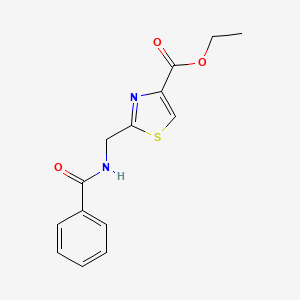
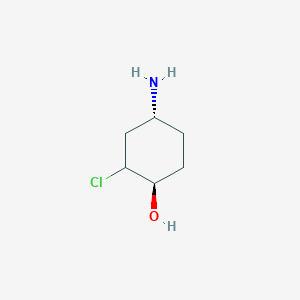
![12-(4-methoxyphenyl)-16-thia-11,13,14-triazatetracyclo[8.6.0.02,7.011,15]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B12814138.png)
![5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol](/img/structure/B12814141.png)
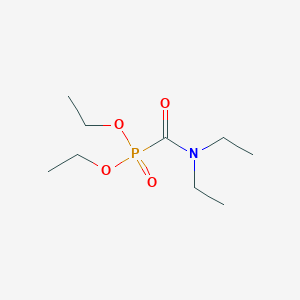
![Sodium (S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate heptahydrate](/img/structure/B12814149.png)
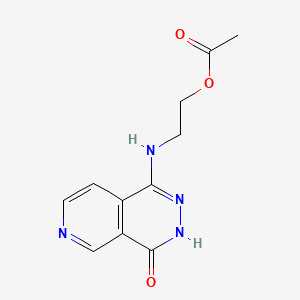
![2,3-Dichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B12814176.png)


